molecular formula C22H20O8 B1204571 Benzo(3,4)furo(3',4':6,7)cycloocta(1,2-f)(1,3)benzodioxole-3,14-dione, 1,3a,4,14a-tetrahydro-6,7,8-trimethoxy-, stereoisomer CAS No. 41451-70-1

Benzo(3,4)furo(3',4':6,7)cycloocta(1,2-f)(1,3)benzodioxole-3,14-dione, 1,3a,4,14a-tetrahydro-6,7,8-trimethoxy-, stereoisomer

Cat. No. B1204571
CAS RN: 41451-70-1
M. Wt: 412.4 g/mol
InChI Key: KHXMONVQVIGKEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo(3,4)furo(3',4':6,7)cycloocta(1,2-f)(1,3)benzodioxole-3,14-dione, 1,3a,4,14a-tetrahydro-6,7,8-trimethoxy-, stereoisomer is a natural product found in Steganotaenia araliacea with data available.

Scientific Research Applications

Photocycloaddition in Chemical Synthesis

The molecule has been studied in photocycloaddition reactions with C60, leading to the formation of fused furanylfullerenes. This process demonstrates potential applications in organic synthesis and material science, involving [2 + 2] photocycloaddition and subsequent oxidation steps (Jensen et al., 1997).

Structural Analysis and Characterization

The molecule's structure has been analyzed in the context of reactions with ammonia in ethanol, leading to compounds with intricate structural features such as a nine-membered lactone ring and a partially protonated furan ring. This highlights its utility in studying complex organic reactions and molecular structures (Barnes, 1996).

Application in Bactericides Development

Derivatives of this compound have been synthesized and explored for their potential as bactericides. This suggests applications in pharmaceutical research and development, particularly in the creation of new antibacterial agents (Yanni & Khalil, 1991).

Domino Cyclization in Green Chemistry

The compound's derivatives have been utilized in domino cyclizations, a method significant in green chemistry for synthesizing spiro-substituted benzo[b]furo[3,4-e][1,4]diazepine derivatives. This reflects its role in environmentally friendly synthetic processes (Cheng et al., 2011).

Exploration of Novel Compounds and Reactions

Research has also focused on the synthesis of related compounds and the exploration of their properties, such as protonation behavior and reactivity. This contributes to a deeper understanding of organic chemistry and the development of new synthetic methods (Kato et al., 1991).

properties

CAS RN

41451-70-1

Product Name

Benzo(3,4)furo(3',4':6,7)cycloocta(1,2-f)(1,3)benzodioxole-3,14-dione, 1,3a,4,14a-tetrahydro-6,7,8-trimethoxy-, stereoisomer

Molecular Formula

C22H20O8

Molecular Weight

412.4 g/mol

IUPAC Name

3,4,5-trimethoxy-11,18,20-trioxapentacyclo[13.7.0.02,7.09,13.017,21]docosa-1(22),2,4,6,15,17(21)-hexaene-10,14-dione

InChI

InChI=1S/C22H20O8/c1-25-17-5-10-4-13-14(8-28-22(13)24)19(23)12-7-16-15(29-9-30-16)6-11(12)18(10)21(27-3)20(17)26-2/h5-7,13-14H,4,8-9H2,1-3H3

InChI Key

KHXMONVQVIGKEN-UHFFFAOYSA-N

SMILES

COC1=C(C(=C2C(=C1)CC3C(COC3=O)C(=O)C4=CC5=C(C=C42)OCO5)OC)OC

Canonical SMILES

COC1=C(C(=C2C(=C1)CC3C(COC3=O)C(=O)C4=CC5=C(C=C42)OCO5)OC)OC

synonyms

steganone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzo(3,4)furo(3',4':6,7)cycloocta(1,2-f)(1,3)benzodioxole-3,14-dione, 1,3a,4,14a-tetrahydro-6,7,8-trimethoxy-, stereoisomer
Reactant of Route 2
Benzo(3,4)furo(3',4':6,7)cycloocta(1,2-f)(1,3)benzodioxole-3,14-dione, 1,3a,4,14a-tetrahydro-6,7,8-trimethoxy-, stereoisomer
Reactant of Route 3
Benzo(3,4)furo(3',4':6,7)cycloocta(1,2-f)(1,3)benzodioxole-3,14-dione, 1,3a,4,14a-tetrahydro-6,7,8-trimethoxy-, stereoisomer
Reactant of Route 4
Benzo(3,4)furo(3',4':6,7)cycloocta(1,2-f)(1,3)benzodioxole-3,14-dione, 1,3a,4,14a-tetrahydro-6,7,8-trimethoxy-, stereoisomer
Reactant of Route 5
Reactant of Route 5
Benzo(3,4)furo(3',4':6,7)cycloocta(1,2-f)(1,3)benzodioxole-3,14-dione, 1,3a,4,14a-tetrahydro-6,7,8-trimethoxy-, stereoisomer
Reactant of Route 6
Reactant of Route 6
Benzo(3,4)furo(3',4':6,7)cycloocta(1,2-f)(1,3)benzodioxole-3,14-dione, 1,3a,4,14a-tetrahydro-6,7,8-trimethoxy-, stereoisomer

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.